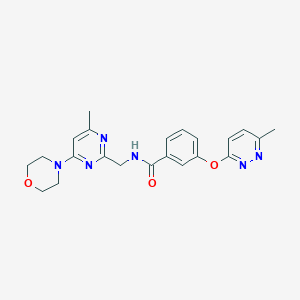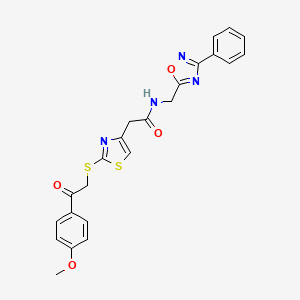![molecular formula C21H17N5O2S3 B2518216 2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide CAS No. 615282-56-9](/img/structure/B2518216.png)
2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O2S3 and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. Studies involving compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide suggest potential carcinogenicity in vitro, though their capability to induce tumors in vivo remains uncertain. This research underscores the importance of in vitro predictions for new compounds' carcinogenic potential (Ashby et al., 1978).
Pyrimidine Derivatives in Optoelectronic Materials
Pyrimidine derivatives are noted for their significant applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These materials are pivotal for developing advanced electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Heterocyclic Compounds in Medicinal Chemistry
The fusion of heterocycles like pyrimidines into pharmaceutical compounds significantly enhances their biological activity. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives showcases the potential of these compounds in developing therapeutically important molecules with enhanced biological activity. This synthetic methodology provides a pathway to novel derivatives with potential applications in medicinal chemistry (Nandha kumar et al., 2001).
Eigenschaften
IUPAC Name |
N-[10-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c27-15(23-20-22-9-10-29-20)11-30-21-25-17(24-18(28)12-5-2-1-3-6-12)16-13-7-4-8-14(13)31-19(16)26-21/h1-3,5-6,9-10H,4,7-8,11H2,(H,22,23,27)(H,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCSWXJFWJJDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)NC(=O)C4=CC=CC=C4)SCC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)
![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

